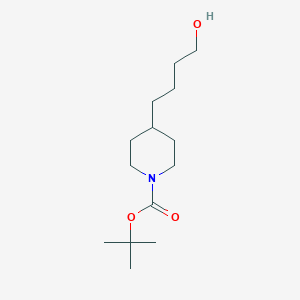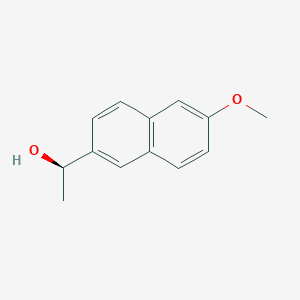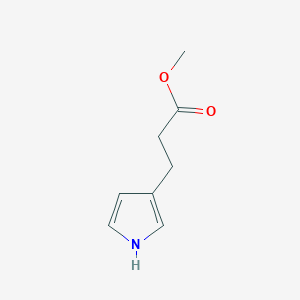
Philanthotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Philanthotoxin is a potent neurotoxin that is derived from the venom of the solitary wasp Philanthus triangulum. It is a polypeptide consisting of 14 amino acids and has a molecular weight of 1448.3 Da. Philanthotoxin has been extensively studied due to its ability to selectively block ionotropic glutamate receptors, which are important for synaptic transmission in the central nervous system.
Wirkmechanismus
Philanthotoxin selectively blocks ionotropic glutamate receptors by binding to the receptor pore and preventing the flow of ions through the channel. It binds to a conserved region of the receptor pore, which is important for ion selectivity and gating. Philanthotoxin is a non-competitive antagonist, meaning that it does not compete with glutamate for binding to the receptor, but instead blocks the channel from the inside. The binding of philanthotoxin to the receptor is reversible, and the toxin can be washed out of the channel by perfusing the tissue with toxin-free solution.
Biochemical and Physiological Effects
Philanthotoxin has been shown to have several biochemical and physiological effects on the nervous system. It blocks excitatory synaptic transmission in the hippocampus and cortex, leading to a decrease in the amplitude and frequency of excitatory postsynaptic potentials. It also reduces the release of glutamate from presynaptic terminals, which may contribute to its inhibitory effects. Philanthotoxin has been shown to have anticonvulsant effects in animal models of epilepsy, and to protect neurons from excitotoxicity in models of stroke and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
Philanthotoxin has several advantages for lab experiments. It is a highly selective and potent antagonist of ionotropic glutamate receptors, which makes it a valuable tool for studying the function of these receptors. It can be applied locally to specific brain regions, allowing for precise control of its effects. However, philanthotoxin also has some limitations. It is a non-specific blocker of AMPA and kainate receptors, which can make it difficult to distinguish between the effects of these receptors. It also has a short half-life in vivo, which limits its usefulness for long-term studies.
Zukünftige Richtungen
There are several future directions for philanthotoxin research. One area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be used to study the function of specific receptor subtypes. Another area of interest is the use of philanthotoxin as a therapeutic agent for neurological disorders. Its anticonvulsant and neuroprotective effects make it a promising candidate for the treatment of epilepsy, stroke, and neurodegenerative diseases. Finally, philanthotoxin could be used to investigate the role of glutamate receptors in other physiological processes, such as pain perception and addiction.
Synthesemethoden
Philanthotoxin can be synthesized using solid-phase peptide synthesis (SPPS) or chemical synthesis. SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. Chemical synthesis involves the coupling of protected amino acids in solution, followed by deprotection and purification. Both methods have been used to produce philanthotoxin in high yields and purity.
Wissenschaftliche Forschungsanwendungen
Philanthotoxin has been used extensively in scientific research as a tool to study the function of ionotropic glutamate receptors. It has been shown to selectively block AMPA and kainate receptors, but not NMDA receptors. By blocking these receptors, philanthotoxin can be used to investigate the role of glutamate receptors in synaptic transmission, plasticity, and learning and memory. Philanthotoxin has also been used to study the molecular mechanisms of epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
115976-91-5 |
|---|---|
Produktname |
Philanthotoxin |
Molekularformel |
C23H41N5O3 |
Molekulargewicht |
435.6 g/mol |
IUPAC-Name |
N-[(2S)-1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C23H41N5O3/c1-2-7-22(30)28-21(18-19-8-10-20(29)11-9-19)23(31)27-17-4-3-13-25-15-6-16-26-14-5-12-24/h8-11,21,25-26,29H,2-7,12-18,24H2,1H3,(H,27,31)(H,28,30)/t21-/m0/s1 |
InChI-Schlüssel |
VRQNABCCOFCGJL-NRFANRHFSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
Kanonische SMILES |
CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCNCCCNCCCN |
Synonyme |
delta-philanthotoxin delta-PTX philanthotoxin 433 PHTX-433 PTX 433 PTX-4.3.3 PTX-433 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)








![1H-Isoindole-1,3(2H)-dione, 2-[(1-acetyl-2-oxopropyl)thio]-](/img/structure/B172561.png)

